An In-depth Technical Guide to 3-(4-Bromo-2-nitrophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(4-Bromo-2-nitrophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromo-2-nitrophenyl)pyridine is a substituted biaryl compound featuring a pyridine ring linked to a brominated and nitrated phenyl ring. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The pyridine moiety is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The presence of bromo and nitro functional groups on the phenyl ring offers versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the molecular and physical properties of 3-(4-Bromo-2-nitrophenyl)pyridine, a detailed synthetic protocol, and an exploration of its potential applications in the development of novel therapeutics.
Physicochemical and Molecular Properties
While specific experimental data for some physicochemical properties of 3-(4-Bromo-2-nitrophenyl)pyridine are not extensively reported in publicly available literature, its key molecular characteristics can be precisely defined.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrN₂O₂ | [2] |
| Molecular Weight | 279.09 g/mol | [2] |
| CAS Number | 2541640-85-9 | [2] |
| IUPAC Name | 3-(4-Bromo-2-nitrophenyl)pyridine | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis of 3-(4-Bromo-2-nitrophenyl)pyridine
The most logical and widely applicable synthetic route to 3-(4-Bromo-2-nitrophenyl)pyridine is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between a pyridine derivative and a phenylboronic acid derivative.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromopyridine
-
(4-Bromo-2-nitrophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromo-2-nitrophenyl)boronic acid (1.0 eq), 3-bromopyridine (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(4-Bromo-2-nitrophenyl)pyridine.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The protons on the pyridine ring will likely appear in the range of δ 7.0-9.0 ppm, while the protons on the nitrophenyl ring will be in the range of δ 7.5-8.5 ppm. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a higher chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display 11 distinct signals for the carbon atoms. The carbons of the pyridine ring typically resonate between δ 120-155 ppm. The carbons of the nitrophenyl ring will also appear in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
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C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
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N-O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric)
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 278 and a characteristic [M+2]⁺ peak of similar intensity at m/z 280, which is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3] Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and cleavage of the bond between the two aromatic rings.
Applications in Drug Discovery and Medicinal Chemistry
3-(4-Bromo-2-nitrophenyl)pyridine serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The pyridine nucleus is a common feature in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
The bromo and nitro groups provide strategic points for diversification:
-
Suzuki or other cross-coupling reactions at the bromine position can introduce further aryl or alkyl substituents.
-
The nitro group can be a precursor to an amino group via reduction. This resulting amine can then be functionalized in numerous ways, such as through amide bond formation, to generate a library of compounds for biological screening.
-
The nitro group itself can participate in nucleophilic aromatic substitution reactions.
Given that nitropyridines are precursors for a wide range of bioactive molecules, including antitumor and antiviral agents, 3-(4-Bromo-2-nitrophenyl)pyridine holds significant potential as a key intermediate in the development of new chemical entities for various therapeutic areas.[4][5]
Safety and Handling
As with any chemical, 3-(4-Bromo-2-nitrophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Synlett.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- General Chemistry. (n.d.). Mass Spectrometry and Infrared Spectroscopy.
- ChemicalBook. (2026, January 17).
-
PubChem. (n.d.). 3-Bromopyridine. [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ChemSrc. (n.d.). 3-(4-Bromo-2-nitrophenyl)pyridine. [Link]
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074. [Link]
- LibreTexts Chemistry. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.
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PubChem. (n.d.). 3-(p-Nitrophenyl)-4-brompyridine. [Link]
- Shikha, D., & Awasthi, R. (2015). Application of I.R.
- Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egypt. J. Chem., 65(2), 439-450.
- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074. [Link]
- ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
- Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4496. [Link]
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Bastrakov, M., & Starosotnikov, A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(18), 5521. [Link]
- El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
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